Radical Addition Efficiency to Acrylic Compounds: Methyl Tribromoacetate vs. Methyl Monobromoacetate Under Iron Pentacarbonyl Initiation
In a direct head-to-head study, coordination initiating systems containing iron pentacarbonyl (Fe(CO)₅) plus a cocatalyst (dimethylaniline, DMFA, or iodine) were shown to be efficient for the homolytic addition of methyl tribromoacetate to methyl acrylate and acrylonitrile, forming the desired adducts as the predominant products. In contrast, these same initiating systems were inefficient for the addition of methyl monobromoacetate to methyl acrylate—the monobromo derivative failed to participate in productive radical chain addition under identical conditions [1]. The system Fe(CO)₅ + I₂ gave the highest adduct yield for methyl tribromoacetate, while with methyl monobromoacetate, the iron pentacarbonyl catalyzed a competing alkylation of dimethylaniline to produce the methyl ester of N-phenyl-N-methylglycine, representing a divergent reaction pathway that consumes the initiator without yielding the target acrylate adduct [1]. This demonstrates that the CBr₃ group in methyl tribromoacetate undergoes selective homolytic cleavage at the C–Br bond under conditions where the CH₂Br group in methyl monobromoacetate does not, making the tribromo ester indispensable for radical-based acrylate functionalization strategies [2].
| Evidence Dimension | Efficiency of homolytic addition to methyl acrylate using Fe(CO)₅-based initiating systems at 70–100 °C |
|---|---|
| Target Compound Data | Methyl tribromoacetate: efficient addition, adducts predominate; Fe(CO)₅ + I₂ gives highest yield [1] |
| Comparator Or Baseline | Methyl monobromoacetate: inefficient addition; Fe(CO)₅ catalyzes competing alkylation of dimethylaniline to N-phenyl-N-methylglycine methyl ester instead [1] |
| Quantified Difference | Qualitatively binary outcome: productive radical chain addition (tribromo) vs. no productive addition and diversion to alkylation pathway (monobromo); peak yield differential not reported as absolute percentage but described as predominant adduct formation vs. inefficiency [1] |
| Conditions | Initiating systems: Fe(CO)₅ + dimethylaniline, Fe(CO)₅ + DMFA, or Fe(CO)₅ + I₂; substrates: methyl acrylate and acrylonitrile; temperature range: 70–100 °C; solvent: not specified in abstract but typical for Russian Chemical Bulletin radical chemistry of the era [1] |
Why This Matters
Procurement of methyl tribromoacetate over methyl monobromoacetate is mandatory when the synthetic route relies on radical C–Br homolysis for acrylate adduct formation, as the monobromo analog is inert under the same catalytic conditions.
- [1] Velichko, F.K.; Vinogradova, L.V. Addition of methyl tribromoacetate and methyl monobromacetate to acrylic compounds. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 1975, 24, 1459–1463. DOI: 10.1007/BF00946413 View Source
- [2] Velichko, F.K.; Amriev, R.A. Addition of methyl dibromoacetate and methyl tribromoacetate to acrylic compounds in the presence of various initiating systems. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 1973, 22(3), 567–569. DOI: 10.1007/BF00854026 View Source
